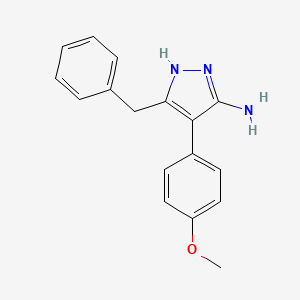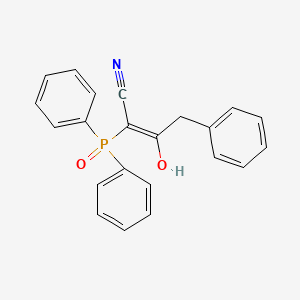
3-benzyl-4-(4-methoxyphenyl)-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzyl-4-(4-methoxyphenyl)-1H-pyrazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrazolines and has shown promising results in various studies as an anti-inflammatory, analgesic, and anti-cancer agent.
Mecanismo De Acción
The mechanism of action of 3-benzyl-4-(4-methoxyphenyl)-1H-pyrazol-5-amine involves the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are responsible for the production of pro-inflammatory mediators. This compound also activates the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular metabolism and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-benzyl-4-(4-methoxyphenyl)-1H-pyrazol-5-amine has significant biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). This compound also decreases the expression of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-benzyl-4-(4-methoxyphenyl)-1H-pyrazol-5-amine in lab experiments include its potent anti-inflammatory and analgesic properties, which make it an ideal candidate for studying the mechanisms of inflammation and pain perception. However, the limitations of this compound include its low solubility and stability, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on 3-benzyl-4-(4-methoxyphenyl)-1H-pyrazol-5-amine. One of the potential applications of this compound is in the treatment of cancer. Studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. Further research is needed to explore its potential as a cancer therapeutic agent.
Another future direction is to investigate the effects of this compound on metabolic disorders, such as diabetes and obesity. Studies have shown that this compound can activate the AMPK pathway, which plays a crucial role in regulating glucose and lipid metabolism.
Conclusion:
In conclusion, 3-benzyl-4-(4-methoxyphenyl)-1H-pyrazol-5-amine is a promising chemical compound that has shown significant potential in various scientific research applications. Its anti-inflammatory, analgesic, and anti-cancer properties make it an ideal candidate for further research in the field of medicinal chemistry. However, more studies are needed to explore its full potential and limitations.
Métodos De Síntesis
The synthesis of 3-benzyl-4-(4-methoxyphenyl)-1H-pyrazol-5-amine involves the reaction of 4-methoxybenzaldehyde and benzyl hydrazine in the presence of acetic acid and ethanol. The resulting product is then subjected to further reactions to obtain the final compound.
Aplicaciones Científicas De Investigación
The potential applications of 3-benzyl-4-(4-methoxyphenyl)-1H-pyrazol-5-amine in scientific research are vast. It has been extensively studied for its anti-inflammatory and analgesic properties. Studies have shown that this compound inhibits the production of pro-inflammatory cytokines and reduces pain perception in animal models.
Propiedades
IUPAC Name |
5-benzyl-4-(4-methoxyphenyl)-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-21-14-9-7-13(8-10-14)16-15(19-20-17(16)18)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H3,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJGYNQRXFUXMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(NN=C2N)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-benzyl-4-(4-methoxyphenyl)-1H-pyrazol-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S*,4R*)-3-methoxy-1-[4-(1H-pyrazol-4-yl)butanoyl]piperidin-4-amine](/img/structure/B5302261.png)
![4-[(4-fluorophenyl)thio]-6-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-2-amine](/img/structure/B5302265.png)
![allyl 2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5302273.png)
![2-(4-methoxyphenyl)-N-{4-[N-(4-methyl-3-nitrobenzoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5302278.png)
![2-methyl-4-oxo-N-[(2-phenoxypyridin-3-yl)methyl]-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide](/img/structure/B5302285.png)

![7-(3,4-difluorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5302303.png)
![N~2~-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-isoleucinamide](/img/structure/B5302306.png)
![N-(4-chlorobenzyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5302310.png)
![1-phenyl-2-[(2,4,5-trimethoxybenzyl)amino]ethanol hydrochloride](/img/structure/B5302311.png)

![1-ethyl-4,6-dimethyl-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B5302330.png)
![(2R,3S)-3-amino-4-[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-4-oxobutan-2-ol](/img/structure/B5302336.png)
![2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5302339.png)